3,4,5-Tribromopyridazine

Description

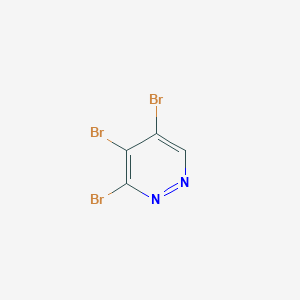

3,4,5-Tribromopyridazine is a halogenated derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The compound features bromine atoms at the 3rd, 4th, and 5th positions of the pyridazine ring. In contrast, its positional isomer, 3,4,6-tribromopyridazine, has been more extensively researched, particularly in industrial applications .

Properties

IUPAC Name |

3,4,5-tribromopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr3N2/c5-2-1-8-9-4(7)3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPNAGQMSGMLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tribromopyridazine typically involves the bromination of pyridazine. One common method includes the reaction of pyridazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Tribromopyridazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated pyridazine.

Oxidation Reactions: Although less common, oxidation reactions can modify the pyridazine ring or the substituents.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: May involve oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

- Substitution reactions yield various substituted pyridazine derivatives.

- Reduction reactions produce less brominated or debrominated pyridazine.

- Oxidation reactions can lead to the formation of pyridazine N-oxides or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3,4,5-Tribromopyridazine has shown potential as an antimicrobial agent. Research indicates that halogenated pyridazines can exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have been tested against various microbial strains, demonstrating efficacy in inhibiting growth and proliferation .

Cancer Research

The compound's structural features make it a candidate for developing anticancer agents. Studies have indicated that derivatives of pyridazine can interact with cellular targets involved in cancer progression. The incorporation of bromine atoms may enhance the compound's ability to penetrate biological membranes and interact with DNA or proteins associated with tumor growth .

Neuropharmacology

Research into the neuropharmacological effects of this compound suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, which could lead to advancements in therapies for conditions like depression and anxiety .

Agricultural Applications

Pesticides and Herbicides

The halogenated nature of this compound makes it a suitable candidate for developing pesticides and herbicides. Its ability to disrupt biological processes in pests can be exploited to create effective agricultural chemicals. Studies have shown that similar compounds can inhibit key enzymes in target organisms, leading to their demise .

Plant Growth Regulators

Research is also exploring the use of this compound as a plant growth regulator. Its application could enhance crop yields by influencing hormonal pathways involved in plant development. This aspect is particularly relevant in sustainable agriculture practices aimed at increasing food production without relying heavily on synthetic fertilizers .

Environmental Science

Pollutant Degradation

this compound has potential applications in environmental remediation. Its chemical structure allows it to participate in reactions that can degrade pollutants in soil and water systems. Studies indicate that halogenated compounds can facilitate the breakdown of persistent organic pollutants through advanced oxidation processes .

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reference material for developing analytical methods used to detect halogenated compounds in environmental samples. Its distinct properties allow for precise quantification and identification using techniques such as gas chromatography-mass spectrometry (GC-MS) .

Case Studies

Mechanism of Action

The mechanism of action of 3,4,5-Tribromopyridazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the substituents introduced during chemical modifications.

Comparison with Similar Compounds

Research Findings and Gaps

- 3,4,6-Tribromopyridazine : Well-characterized in terms of production (capacity ~XX tons/year by 2025) and applications .

- Other Analogues : Pyridazines with mixed halogens (e.g., chloro-bromo derivatives) or fewer bromines (e.g., dibromopyridazines) show varied reactivity but are beyond this comparison scope.

Biological Activity

3,4,5-Tribromopyridazine is a halogenated derivative of pyridazine that has garnered interest in various fields, particularly in biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound (C4HBr3N2) is characterized by three bromine atoms attached to a pyridazine ring. Its structure enhances its reactivity and biological activity. The compound has a molecular weight of 299.83 g/mol and exhibits properties typical of halogenated compounds, such as increased lipophilicity and potential bioactivity against various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by selectively targeting cancer cell lines while sparing normal cells.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits growth of various cancer cell lines; potential selective toxicity. |

| Antimicrobial | Exhibits antibacterial properties against specific pathogens. |

| Enzyme Inhibition | May inhibit key metabolic enzymes involved in cellular processes. |

| Cytotoxicity | Shows varying levels of cytotoxicity depending on the target cell type. |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

- Anticancer Studies :

- Antimicrobial Activity :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.